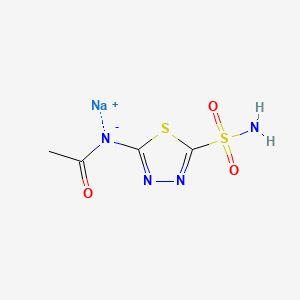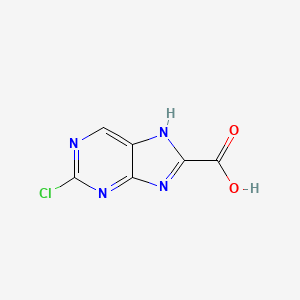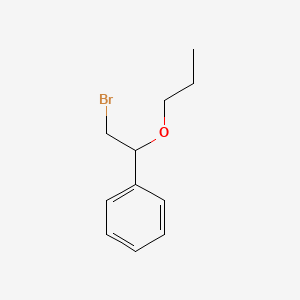
Benzene, (2-bromo-1-propoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-propoxyethyl)benzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a 2-bromo-1-propoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-1-propoxyethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-propoxyethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 1-propoxyethylbenzene. This reaction can be catalyzed by azobisisobutyronitrile (AIBN) in a solvent like n-heptane, yielding (2-bromo-1-propoxyethyl)benzene with high efficiency .
Industrial Production Methods
Industrial production of (2-bromo-1-propoxyethyl)benzene often employs large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
(2-Bromo-1-propoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of antimicrobial agents and β-peptidomimetics with high enzymic stability and low toxicity.
Material Science: The compound is used in the development of functional materials and catalysts.
Chemical Research: It is employed in studies exploring reaction mechanisms and organic transformations.
Mecanismo De Acción
The mechanism of action of (2-bromo-1-propoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the propoxy group.
(2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a propoxy group.
(2-Chloro-1-propoxyethyl)benzene: Contains a chlorine atom instead of bromine.
Uniqueness
(2-Bromo-1-propoxyethyl)benzene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and properties. The propoxy group increases the compound’s solubility in organic solvents, while the bromine atom provides a site for further functionalization through substitution reactions.
Propiedades
Número CAS |
52855-10-4 |
|---|---|
Fórmula molecular |
C11H15BrO |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
(2-bromo-1-propoxyethyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clave InChI |
OMMVXZXRKKQFEO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


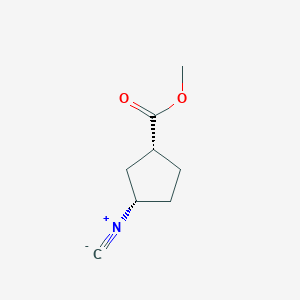
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)


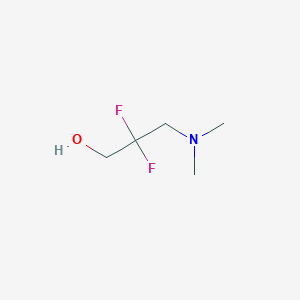
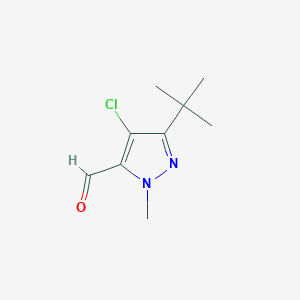


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)

